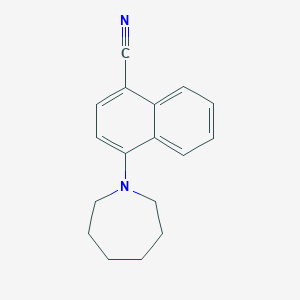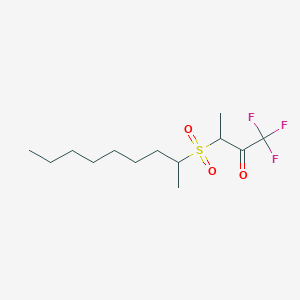
1,1,1-Trifluoro-3-(nonane-2-sulfonyl)butan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1-Trifluoro-3-(nonane-2-sulfonyl)butan-2-one is an organic compound characterized by the presence of trifluoromethyl and sulfonyl functional groups. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications. The molecular structure consists of 23 hydrogen atoms, 13 carbon atoms, 3 oxygen atoms, 1 sulfur atom, and 3 fluorine atoms .
Preparation Methods
The synthesis of 1,1,1-Trifluoro-3-(nonane-2-sulfonyl)butan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 1,1,1-trifluoro-3-buten-2-one with nonane-2-sulfonyl chloride under controlled conditions. The reaction typically requires a catalyst and is conducted in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve large-scale batch reactors where the reactants are combined and heated to specific temperatures to ensure complete reaction .
Chemical Reactions Analysis
1,1,1-Trifluoro-3-(nonane-2-sulfonyl)butan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acids and other oxidized derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, where nucleophiles replace one of the fluorine atoms.
Scientific Research Applications
1,1,1-Trifluoro-3-(nonane-2-sulfonyl)butan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules through cycloaddition and substitution reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, especially in the synthesis of drugs with fluorinated functional groups.
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-3-(nonane-2-sulfonyl)butan-2-one involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfonyl group can form strong hydrogen bonds with target molecules, influencing their activity and stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
1,1,1-Trifluoro-3-(nonane-2-sulfonyl)butan-2-one can be compared with other similar compounds, such as:
1,1,1-Trifluoro-3-methyl-butan-2-one: This compound has a similar trifluoromethyl group but differs in its alkyl chain length and functional groups.
1,1,1-Trifluoro-2-phenyl-3-buten-2-ol: This compound contains a phenyl group and an alcohol functional group, making it distinct in terms of reactivity and applications.
1,1,1-Trifluoro-4-phenylbut-3-yn-2-one: This compound features a phenyl group and an alkyne functional group, leading to different chemical behavior and uses.
The uniqueness of this compound lies in its combination of trifluoromethyl and sulfonyl groups, which confer distinct chemical properties and reactivity patterns.
Properties
CAS No. |
674304-91-7 |
|---|---|
Molecular Formula |
C13H23F3O3S |
Molecular Weight |
316.38 g/mol |
IUPAC Name |
1,1,1-trifluoro-3-nonan-2-ylsulfonylbutan-2-one |
InChI |
InChI=1S/C13H23F3O3S/c1-4-5-6-7-8-9-10(2)20(18,19)11(3)12(17)13(14,15)16/h10-11H,4-9H2,1-3H3 |
InChI Key |
BJXSSYFVBGVHHR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(C)S(=O)(=O)C(C)C(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Isoindole-1,3(2H)-dione, 2-[2-(4-iodophenoxy)ethyl]-](/img/structure/B12527058.png)
![8-[(4-Fluorophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B12527061.png)
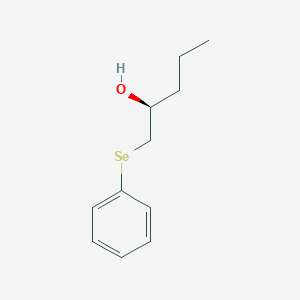
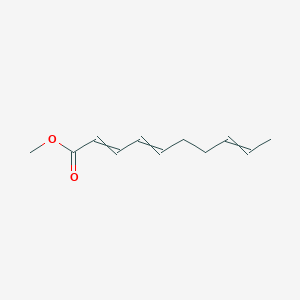
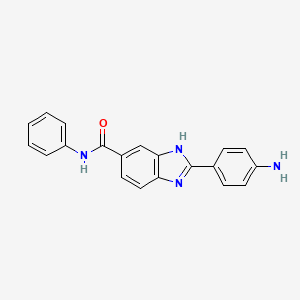
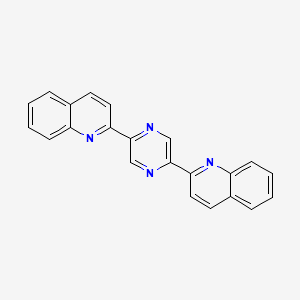
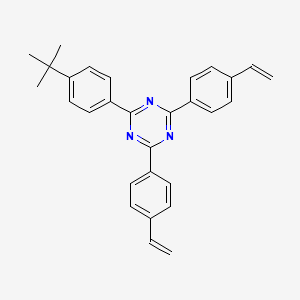
![5-{[4-(But-3-en-1-yl)-2-fluorophenyl]ethynyl}-1,2,3-trifluorobenzene](/img/structure/B12527076.png)
![1-[(2S)-2-Ethenylpiperidin-1-yl]propan-1-one](/img/structure/B12527081.png)
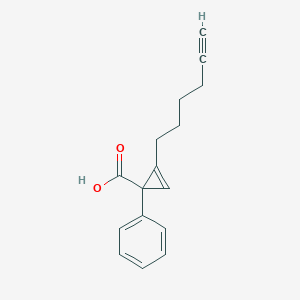
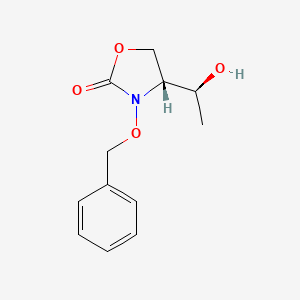
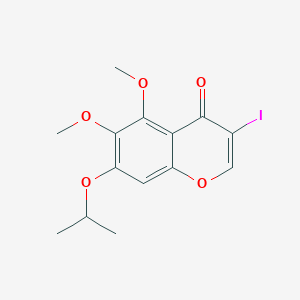
![[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;2-hydroxypropanoic acid](/img/structure/B12527109.png)
